molecular formula C18H18N4O2S B1663215 8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one CAS No. 898918-58-6

8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

Cat. No. B1663215
M. Wt: 354.4 g/mol
InChI Key: KCFDEHUJFJKLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective inhibitor of fluconazole-resistant Candida albicans in the presence of fluconazole but not in its absence;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Metal Complexes with Macrocyclic Ligands

  • Research on macrocyclic compounds containing pyridine, such as the one , has been conducted. These studies focus on the synthesis and characterization of such compounds, including their protonation reactions investigated through potentiometric and 1H NMR techniques (Costa & Delgado, 1993).

Synthesis and Characterization of New Macrocycles

  • Synthesis of new macrocyclic ligands and their transition metal complexes have been explored. These studies include the characterization of the ligands and complexes through various spectroscopic techniques and assessments of their antimicrobial activities (Nishat, Rahisuddin, Haq, & Siddiqi, 2003).

Novel Thiazolo-Triazolo-Pyridine Derivatives

  • A study on the synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives, including their antibacterial and antifungal activities, has been conducted. This research may be relevant for understanding the broader applications of the compound (Suresh, Lavanya, & Rao, 2016).

Spirocyclic Pyrrolidine-Thiazolidinediones

  • Asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones, which might be related to the compound , has been reported. This includes the use of specific catalytic systems to achieve high yields and selectivity (Yang et al., 2015).

Mixed Aza-Oxo-Thia Macrocyclic Compounds

  • Studies have been conducted on mixed aza-oxo-thia macrocyclic compounds, focusing on their synthesis, spectroscopic characterization, and antimicrobial activities. These findings might provide insights into similar compounds' potential applications (Aghatabay et al., 2009).

properties

CAS RN

898918-58-6

Product Name

8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

InChI

InChI=1S/C18H18N4O2S/c23-14(20-7-3-4-8-20)11-22-13-6-2-1-5-12(13)15-16(22)17(24)21-9-10-25-18(21)19-15/h1-2,5-6H,3-4,7-11H2

InChI Key

KCFDEHUJFJKLQS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCSC5=N4

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCSC5=N4

synonyms

6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrothiazolo-[3′,2′:1,2]-pyrimido-[5,4-b]-indol-5(6H)-one;                               2,3-Hihydro-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
Reactant of Route 2
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
Reactant of Route 3
Reactant of Route 3
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
Reactant of Route 4
Reactant of Route 4
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
Reactant of Route 5
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
Reactant of Route 6
Reactant of Route 6
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

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